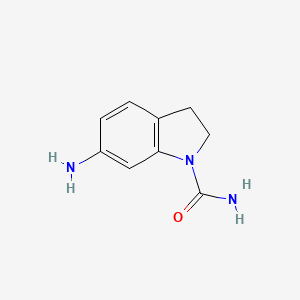
6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミド
説明
6-Amino-2,3-dihydro-1H-indole-1-carboxamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide consists of a five-membered ring fused to a six-membered ring, forming an indole structure. The indole structure is substituted at the 2 and 3 positions with an amino group and a carboxamide group, respectively .科学的研究の応用
抗ウイルス活性
6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミド誘導体は、有意な抗ウイルス活性を示すことが報告されています。 例えば、特定の誘導体は、インフルエンザAに対する阻害活性を示し、ある化合物は、7.53 μmol/LのIC50値とコクサッキーB3ウイルスに対する高い選択性指数を示しました 。これは、さまざまなウイルス感染症の治療に有効な新しい抗ウイルス薬の開発の可能性を示唆しています。
抗HIV活性
6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミドに関連するインドール誘導体を含むインドール誘導体は、合成され、抗HIV活性についてスクリーニングされています。 いくつかの化合物は、HIV-1(IIIB)およびHIV-2(ROD)株に対して有望な結果を示し、抗HIV療法におけるそれらの潜在的な使用を示しています 。
抗癌用途
6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミドの構造の一部であるインドール核は、抗癌活性を持つ多くの合成薬剤分子に見られます。 インドール誘導体は、複数の受容体に高親和性で結合する能力があるため、新しい癌治療の開発において貴重です 。
抗菌特性
インドール誘導体は、抗菌活性で知られています。 6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミドの構造フレームワークは、細菌感染症の治療における潜在的な用途を持つ新しい化合物を合成するために使用できます 。
抗糖尿病効果
研究によると、インドール誘導体は抗糖尿病特性を持つ可能性があります。 6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミドに関連するものを含め、インドールのさまざまな足場を合成および試験することにより、糖尿病治療の新しい治療の可能性が発見される可能性があります 。
抗マラリア活性
インドールコアは、抗マラリア活性を持つ化合物にも存在します。 6-アミノ-2,3-ジヒドロ-1H-インドール-1-カルボキサミドの誘導体は、マラリア原虫によって引き起こされるマラリアの治療の可能性について検討できます 。
将来の方向性
Indole derivatives, including 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
作用機序
Target of Action
It is known that indole derivatives, which include 6-amino-2,3-dihydro-1h-indole-1-carboxamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may affect multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may have diverse molecular and cellular effects
生化学分析
Biochemical Properties
6-amino-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.
Cellular Effects
The effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide on cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce oxidative stress in cells, leading to apoptosis or programmed cell death . Additionally, 6-amino-2,3-dihydro-1H-indole-1-carboxamide may affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 6-amino-2,3-dihydro-1H-indole-1-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the suppression of downstream signaling events.
Temporal Effects in Laboratory Settings
The temporal effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-amino-2,3-dihydro-1H-indole-1-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function.
特性
IUPAC Name |
6-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNJWHMMMTRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



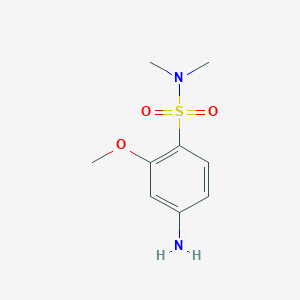
![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)
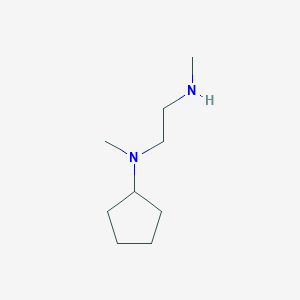
![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)
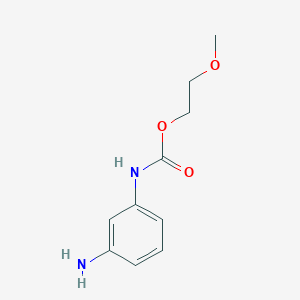
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
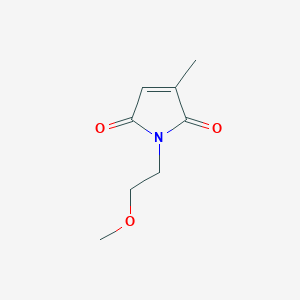

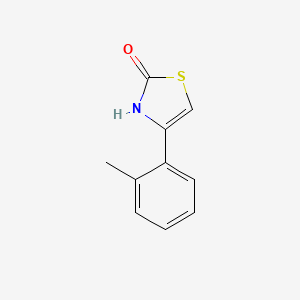
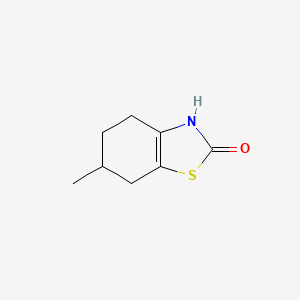
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
